N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide
Description
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide (hereafter referred to by its research code JNJ-5207787) is a small-molecule antagonist of the neuropeptide Y (NPY) Y2 receptor . Its structure features a thiophene-2-carboxamide moiety linked to a 1-acetyl-2,3-dihydro-1H-indol-6-yl group. This compound has been studied for its role in modulating NPY-mediated physiological processes, including appetite regulation and anxiety responses .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(18)17-7-6-11-4-5-12(9-13(11)17)16-15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLXIVUSKFJRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 2,3-Dihydro-1H-indol-6-amine
The indole nitrogen is acetylated to prevent undesired side reactions during subsequent coupling steps. A representative procedure involves:
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Reagents : 2,3-Dihydro-1H-indol-6-amine (1.0 equiv), acetic anhydride (1.2 equiv), triethylamine (1.5 equiv).
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Conditions : Stirred in dichloromethane (DCM) at 0°C for 1 hour, followed by warming to room temperature for 4 hours.
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Workup : Extraction with 1M HCl to remove excess acetic anhydride, followed by drying over Na₂SO₄ and solvent evaporation.
Characterization of 1-Acetyl-2,3-dihydro-1H-indol-6-amine
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¹H NMR (DMSO-d₆) : δ 1.98 (s, 3H, COCH₃), 2.75 (t, J = 7.5 Hz, 2H, CH₂), 3.45 (t, J = 7.5 Hz, 2H, CH₂), 6.35 (d, J = 8.0 Hz, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 7.20 (d, J = 8.0 Hz, 1H, Ar-H), 9.85 (s, 1H, NH).
Amide Bond Formation: Coupling of Thiophene-2-carboxylic Acid with 1-Acetyl-2,3-dihydro-1H-indol-6-amine
Carbodiimide-Mediated Coupling
The most reliable method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents:
General Procedure
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Reagents : Thiophene-2-carboxylic acid (1.2 equiv), 1-acetyl-2,3-dihydro-1H-indol-6-amine (1.0 equiv), EDC (1.5 equiv), DMAP (0.2 equiv).
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Conditions : Dissolved in DCM under argon, stirred at room temperature for 48 hours.
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Workup : Extraction with 1M HCl to remove excess amine, followed by column chromatography (DCM:ethyl acetate, 1:1).
Optimization Insights
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EDC vs. DCC : EDC outperforms N,N′-dicyclohexylcarbodiimide (DCC) due to easier removal of byproducts (e.g., dicyclohexylurea).
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Solvent Choice : DCM provides optimal solubility for both aromatic carboxylic acids and indole derivatives.
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Catalyst Role : DMAP accelerates the reaction by activating the carboxylate intermediate.
Alternative Synthetic Routes and Comparative Analysis
Mixed Anhydride Method
Direct Acetylation-Coupling Tandem Process
A one-pot approach combining acetylation and coupling:
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Reagents : 2,3-Dihydro-1H-indol-6-amine, acetic anhydride, thiophene-2-carboxylic acid, EDC/DMAP.
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Conditions : Sequential addition in DCM, reducing total reaction time to 24 hours.
Purification and Characterization of this compound
Column Chromatography
Spectroscopic Data
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¹H NMR (DMSO-d₆) : δ 1.99 (s, 3H, COCH₃), 2.76 (t, J = 7.5 Hz, 2H, CH₂), 3.47 (t, J = 7.5 Hz, 2H, CH₂), 6.88 (d, J = 8.0 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 7.35–7.45 (m, 3H, Thiophene-H), 10.25 (s, 1H, NH).
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HRMS (ESI+) : m/z calcd for C₁₆H₁₅N₂O₂S [M+H]⁺: 307.0845, found: 307.0848.
Challenges and Troubleshooting
Incomplete Acetylation
Low Coupling Efficiency
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Cause : Moisture contamination deactivating EDC.
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Solution : Rigorous drying of solvents and reagents under argon.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the indole ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Indole-6-one derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: A variety of substituted indole derivatives.
Scientific Research Applications
Molecular Formula
- C : 15
- H : 14
- N : 2
- O : 2
- S : 1
IUPAC Name
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide
Structural Characteristics
The compound features an indole nucleus fused with a thiophene ring and a carboxamide functional group, enhancing its chemical reactivity and biological activity.
Chemistry
This compound serves as a versatile building block in synthetic chemistry. Its ability to undergo various chemical transformations makes it valuable for:
- Synthesis of Complex Molecules : It can be used to create more complex indole derivatives through electrophilic substitution reactions.
- Ligand Development : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.
Research has indicated that this compound possesses significant biological activities:
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, affecting various metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
Case Study: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. Results showed that the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells through the modulation of specific signaling pathways.
Medicinal Chemistry
The therapeutic potential of this compound is noteworthy:
- Anti-inflammatory Properties : It has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
Industrial Applications
The compound's unique properties make it suitable for:
- Material Science : It can be utilized in the development of new materials with specific optical or electronic properties.
- Dyes and Pigments : Its structure allows it to serve as a precursor for synthesizing dyes and pigments used in various industries.
Mechanism of Action
The mechanism by which N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Thiophene-2-Carboxamide Moieties
JNJ-5207787 vs. Quinazolinone-Based Carboxamides
Compounds 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) and 7g (structurally similar to 7h) exhibit apoptotic activity against cancer cell lines via EGFR kinase domain (EGFR TKD) inhibition . Key comparisons include:
- Structural Differences: JNJ-5207787 contains a dihydroindole scaffold, while 7h/7g feature a dihydroquinazolinone core. The acetyl group in JNJ-5207787 may reduce polarity compared to the quinazolinone’s ketone group, influencing solubility and membrane permeability.
- Biological Activity :
JNJ-5207787 vs. N-(2-Nitrophenyl)thiophene-2-carboxamide
The nitro-substituted derivative () shares the thiophene-2-carboxamide backbone but replaces the acetyl-dihydroindole with a nitroaniline group .
- Structural and Crystallographic Insights: Dihedral angles between the benzene and thiophene rings are 13.53° and 8.50° in the nitro derivative, compared to JNJ-5207787’s likely more planar structure due to conjugation in the acetylated indole .
- Functional Implications :
Functional Analogues Targeting GPCRs and Kinases
JNJ-5207787 vs. Motesanib (AMG 706)
Motesanib () is a pyridine carboxamide angiogenesis inhibitor targeting VEGFR, PDGFR, and Kit kinases .
- Structural Contrasts :
- Motesanib’s pyridine-carboxamide and indole-alkylamine substituents differ markedly from JNJ-5207787’s thiophene-dihydroindole system.
- Target Selectivity :
Thiophene-3-Carboxamide Derivatives
N-[6-(1H-Indol-5-yl)naphthalen-2-yl]thiophene-3-carboxamide () shares a carboxamide-indole motif but differs in substitution patterns :
- Structural Comparison :
- The thiophene-3-carboxamide isomer and extended naphthalene-indole system increase molecular weight (368.45 g/mol vs. JNJ-5207787’s 302.35 g/mol), likely affecting pharmacokinetics .
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide is a compound belonging to the indole and thiophene classes, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines an indole nucleus with a thiophene ring. This structural combination is significant as both moieties are known to exhibit various biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12N2O2S |
| Molecular Weight | 252.31 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
1. Anticancer Activity
Research indicates that compounds similar to this compound demonstrate promising anticancer properties. Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values ranging from 3 to 20 µM against breast and prostate cancer cell lines .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 40 to 50 µg/mL, indicating effective inhibition compared to standard antibiotics .
3. Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies have shown that certain indole-based compounds can reduce these cytokines by up to 89% at specific concentrations .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The indole structure can interact with enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.
The exact mechanisms remain an area of ongoing research, with studies focusing on identifying specific targets within cancer and inflammatory pathways.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Breast Cancer Study : A study evaluating the effects of indole derivatives on MCF-7 breast cancer cells found that treatment led to significant reductions in cell viability and induced apoptosis at concentrations as low as 10 µM.
- Antibacterial Efficacy : In a comparative study against common pathogens, derivatives exhibited inhibition zones comparable to established antibiotics like ceftriaxone, highlighting their potential as alternative therapeutic agents.
Q & A
Q. Example Workflow :
| Step | Key Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | AcCl, pyridine, 0°C→RT | Indole acetylation | 70-85% |
| 2 | Thiophene-2-carbonyl chloride, DCM, reflux | Amide coupling | 60-75% |
| 3 | Silica gel chromatography (EtOAc/hexane) | Purification | >95% purity |
Basic: Which spectroscopic methods are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : Assign protons and carbons in the indole, thiophene, and acetyl groups (e.g., δ 2.1 ppm for acetyl CH3, δ 7.2-7.8 ppm for aromatic protons) .
- IR Spectroscopy : Confirm carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) .
- X-ray Crystallography : Resolve 3D structure and dihedral angles between aromatic rings (e.g., using SHELX for refinement) .
Q. Methodological Strategies :
- Catalyst screening : Test coupling reagents (e.g., EDCI vs. DCC) to enhance amide bond formation efficiency .
- Solvent optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature control : Lower coupling reaction temperatures (0–5°C) to minimize side reactions .
Case Study : Refluxing in acetonitrile improved coupling yields from 50% to 67% in analogous thiophene-amide syntheses .
Advanced: How to resolve discrepancies in structural data from different characterization techniques?
Q. Approach :
- Cross-validation : Compare NMR-derived torsion angles with X-ray crystallography data (e.g., SHELX-refined structures) to confirm conformation .
- Dynamic NMR : Assess rotational barriers of the amide bond to explain peak splitting anomalies .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict spectroscopic signatures and reconcile experimental data .
Advanced: What computational approaches predict the compound's biological interactions?
Q. Methods :
- Molecular docking : Screen against targets like kinase enzymes using AutoDock Vina (PDB: 1ATP) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP and H-bond donors .
- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .
Example : Methoxy groups in analogs enhance solubility and target affinity by 30% in kinase inhibition assays .
Advanced: How to design assays to evaluate its biological activity?
Q. Protocols :
- Enzyme inhibition : Measure IC50 against kinases via fluorescence-based ATPase assays (λex/λem = 340/450 nm) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with EC50 determination .
- Target engagement : Employ SPR or ITC to quantify binding kinetics (KD, kon/koff) .
Advanced: What strategies mitigate solubility issues in biological testing?
Q. Solutions :
- Prodrug design : Introduce phosphate esters or PEGylated derivatives .
- Co-solvents : Use DMSO/Cremophor EL mixtures (<0.1% v/v) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Advanced: How to analyze SAR for derivatives of this compound?
Q. Framework :
Q. SAR Table :
| Derivative | Substituent | IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | H | 120 | 5.2 |
| Derivative A | Cl (thiophene) | 85 | 3.1 |
| Derivative B | OMe (indole) | 45 | 8.7 |
Advanced: How to validate target engagement in enzyme inhibition studies?
Q. Validation Techniques :
- Crystallography : Co-crystallize compound with target enzyme (e.g., PDB deposition) .
- Mutagenesis : Introduce point mutations (e.g., ATP-binding pocket) to disrupt binding .
- Competitive assays : Use known inhibitors (e.g., staurosporine) to confirm competitive binding .
Example : A 2.1 Å resolution X-ray structure confirmed hydrogen bonding between the amide carbonyl and kinase Asp86 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
